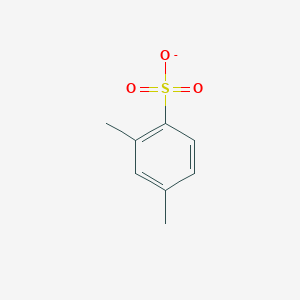

2,4-Dimethylbenzenesulfonate

Description

BenchChem offers high-quality 2,4-Dimethylbenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethylbenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3S/c1-6-3-4-8(7(2)5-6)12(9,10)11/h3-5H,1-2H3,(H,9,10,11)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHZLVSBMXZSPNN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9O3S- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Deep Dive: 2,4-Dimethylbenzenesulfonate in Pharmaceutical Development

Solubilization Utility vs. Genotoxic Risk Profile

Executive Summary

2,4-Dimethylbenzenesulfonate (2,4-DMBS), the anion of 2,4-dimethylbenzenesulfonic acid (m-xylene-4-sulfonic acid), represents a critical duality in drug development.[1] As a counterion, it offers distinct crystallographic and solubility advantages over traditional tosylates or besylates.[1] However, its use in the presence of lower alcohols (methanol, ethanol, isopropanol) generates alkyl 2,4-dimethylbenzenesulfonates —potent alkylating agents classified as mutagenic impurities (MIs) under ICH M7 guidelines.

This guide provides a technical roadmap for leveraging the physicochemical benefits of the 2,4-DMBS anion while implementing rigorous control strategies to mitigate the formation of its genotoxic esters.

Part 1: Chemical Architecture & Physicochemical Utility[1]

In the salt selection phase, 2,4-DMBS is often evaluated when standard counterions (hydrochloride, mesylate, tosylate) fail to yield bioavailable or stable polymorphs.

1.1 Structural Properties

Unlike the para-substituted tosylate, the 2,4-dimethyl substitution pattern on the benzene ring introduces steric bulk and asymmetry. This disrupts planar stacking in crystal lattices, potentially lowering lattice energy and enhancing aqueous solubility for lipophilic APIs.[1]

| Property | Value / Characteristic | Relevance to Pharma |

| IUPAC Name | 2,4-Dimethylbenzenesulfonic acid | Precursor acid |

| CAS (Acid) | 88-61-9 | Key identifier for sourcing |

| pKa | -0.36 ± 0.50 (Strong Acid) | Ensures protonation of weak bases |

| Melting Point | 61–62 °C | Low MP suggests lower lattice energy salts |

| LogP (Acid) | ~1.4 | Moderate lipophilicity |

1.2 The "Salt Selection" Logic

-

Causality: The sulfonic acid group (

) is a strong acid, ensuring complete proton transfer to basic drug centers (amines). -

Differentiation: If a drug-tosylate salt forms an insoluble hydrate, switching to 2,4-DMBS often breaks the hydrate channel structure due to the ortho-methyl steric hindrance, potentially yielding an anhydrous, more soluble form.

Part 2: The Genotoxic Vector – Sulfonate Ester Formation

The critical risk associated with 2,4-DMBS is not the anion itself, but its reaction with residual solvents.

2.1 Mechanism of Impurity Formation

When 2,4-dimethylbenzenesulfonic acid is present with alcohols (MeOH, EtOH, IPA) under acidic conditions or elevated temperatures (common in salt formation or recrystallization), a Fisher esterification occurs.

Reaction:

The resulting alkyl 2,4-dimethylbenzenesulfonates are strong electrophiles.[1] They react via an

2.2 Visualization: Pathway & Risk

The following diagram illustrates the formation of the impurity and its interaction with biological targets.

Caption: Figure 1. Mechanism of genotoxic ester formation during processing and subsequent DNA alkylation pathway.

Part 3: Regulatory Landscape (ICH M7)

Under ICH M7 (R1), alkyl esters of sulfonic acids are part of the "Cohort of Concern." They require strict control regardless of the drug's indication (unless life-threatening/oncology).[1]

-

Calculation:

Example: For a 1g/day dose, the limit is 1.5 ppm .[1]

Control Strategy Options

-

Option 1: Test every batch for the impurity (Routine release testing).

-

Option 4 (Preferred): Demonstrate "Purge."[1] Prove that the process chemistry rejects the impurity to levels consistently below the TTC, eliminating the need for routine testing.

Part 4: Analytical Methodologies

Detecting these esters at low ppm levels requires high sensitivity.[1] UV detection is insufficient.[1]

4.1 Validated GC-MS Protocol (Volatile Esters)

Target: Methyl- and Ethyl-2,4-dimethylbenzenesulfonate. Why GC-MS? These esters are sufficiently volatile.[1] Headspace (HS) is preferred to prevent "dirty" API matrix injection, but direct injection offers lower LODs.[1]

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh 50 mg of API salt.[1]

-

Dissolve in 1.0 mL of DMSO or DMAc (High boiling point, good solubility). Note: Do not use alcohols as diluents, as they can generate the impurity in situ during analysis.

-

Add deuterated internal standard (e.g., Methyl methanesulfonate-d3) if available for quantification accuracy.[1]

-

-

GC Parameters:

-

MS Detection (SIM Mode):

-

System Suitability:

-

Sensitivity: S/N ratio > 10 at the Specification Limit (e.g., 1.5 ppm).

-

Recovery: Spike API with impurity; acceptable range 80–120%.

-

4.2 LC-MS/MS Protocol (Non-Volatile/Polar Esters)

Target: Isopropyl or larger alkyl esters, or when API is thermally unstable.[1] Why LC-MS/MS? Avoids thermal degradation of the API in the GC inlet.[1]

Workflow Diagram:

Caption: Figure 2. Analytical decision tree for selecting the appropriate detection method based on ester volatility.

Part 5: Process Control & Purge Strategy

The most robust approach is to design the impurity out of the process (Quality by Design).

5.1 Solvent Swapping

-

Protocol: If the final salt formation requires 2,4-dimethylbenzenesulfonic acid, avoid Methanol or Ethanol.

-

Alternative: Use Acetone , Acetonitrile , or Ethyl Acetate .[1] While Ethyl Acetate can theoretically trans-esterify, the kinetics are significantly slower than direct esterification with EtOH.[1]

5.2 Purge Factor Calculation

If alcohols must be used, you must prove the impurity is removed.[1]

-

Solubility Differential: Alkyl sulfonates are generally liquids and highly lipophilic.[1] They often remain in the mother liquor during crystallization of the polar API salt.

-

Hydrolysis: Sulfonate esters can hydrolyze back to the acid and alcohol in the presence of water. Introducing a water wash step or aqueous workup can actively destroy the impurity.[1]

References

-

ICH Guidelines. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk (M7 R1).[1] International Council for Harmonisation.[1][6] Link

-

Teasdale, A. (2017).[1][7] ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals.[1][7] Semantic Scholar.[1][7] Link

-

Liu, Z., et al. (2019).[1][8] Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using GC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.[1][8] Link

-

Lee, K., et al. (2022).[1][8] Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules.[1][3][6][8][9][10][11][12][13][14] Link

-

Snodin, D.J. (2011).[1] Genotoxic impurities: From structural alerts to qualification.[1] Organic Process Research & Development.[1] Link

Sources

- 1. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Risk Assessment and Control Strategies for Mutagenic Impurities of Sulfonate Esters in Pharmaceuticals - Oreate AI Blog [oreateai.com]

- 3. Determination of genotoxic impurities monomethyl sulfate and dimethyl sulfate in active pharmaceutical ingredients - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. database.ich.org [database.ich.org]

- 6. researchgate.net [researchgate.net]

- 7. semanticscholar.org [semanticscholar.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 11. benchchem.com [benchchem.com]

- 12. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design | MDPI [mdpi.com]

- 13. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 14. Development and validation of a sensitive method for alkyl sulfonate genotoxic impurities determination in drug substances using gas chromatography coupled to triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2,4-Dimethylbenzenesulfonate in Organic Solvents

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,4-dimethylbenzenesulfonate and its corresponding acid in various organic solvents. The document is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries. It delves into the fundamental physicochemical principles governing solubility, presents available solubility data, outlines key influencing factors, and provides a detailed, field-proven experimental protocol for the accurate determination of solubility. By synthesizing theoretical knowledge with practical methodology, this guide serves as an essential resource for leveraging 2,4-dimethylbenzenesulfonate in research and development.

Introduction: The Significance of 2,4-Dimethylbenzenesulfonate

2,4-Dimethylbenzenesulfonic acid (DMBSA) and its corresponding salt, 2,4-dimethylbenzenesulfonate, are aromatic organosulfur compounds with significant utility across various scientific domains. The structure features a benzene ring substituted with two methyl groups and a highly polar sulfonic acid or sulfonate group.[1][2] This amphiphilic nature—a nonpolar aromatic ring coupled with a polar ionic group—drives its application as an effective acid catalyst in organic synthesis, a surfactant, and a hydrotrope capable of increasing the aqueous solubility of poorly soluble compounds.[1]

Understanding and controlling the solubility of 2,4-dimethylbenzenesulfonate in non-aqueous, organic solvents is paramount for its effective application. In drug development, for instance, it may be used as a counterion to form a salt with an active pharmaceutical ingredient (API), thereby modifying the API's solubility, dissolution rate, and bioavailability. In organic synthesis, the choice of solvent directly impacts reaction kinetics, yield, and purification, all of which are contingent on the solubility of the catalyst. This guide, therefore, addresses the critical need for a deeper, more mechanistic understanding of its behavior in organic media.

Theoretical Framework: Principles Governing Solubility in Organic Media

The dissolution of an ionic compound like a sulfonate salt in an organic solvent is a complex thermodynamic process governed by the interplay between the solute's lattice energy and the solvation energy of its constituent ions. Several core principles dictate this equilibrium.

-

Polarity and the "Like Dissolves Like" Principle: The primary determinant of solubility is the polarity match between the solute and the solvent.[3] 2,4-dimethylbenzenesulfonate is an ionic salt. For it to dissolve, the solvent molecules must effectively solvate both the bulky, organic 2,4-dimethylbenzenesulfonate anion and its associated cation (e.g., Na⁺, K⁺, or H⁺). Polar solvents, especially those with high dielectric constants, are more effective at stabilizing these separated ions in solution, thereby overcoming the crystal lattice energy of the salt.[4]

-

Solvent-Solute Interactions:

-

Protic vs. Aprotic Solvents: Polar protic solvents, such as alcohols (methanol, ethanol), can engage in hydrogen bonding with the oxygen atoms of the sulfonate group. This strong, specific interaction significantly enhances solvation and promotes solubility.[1] Polar aprotic solvents (e.g., acetone, acetonitrile) lack this hydrogen-bonding capability and primarily solvate ions through dipole-dipole interactions, which are generally weaker, leading to lower solubility.[5]

-

Nonpolar Solvents: Nonpolar solvents like ethers and alkanes are unable to effectively solvate the charged sulfonate group and the counterion, resulting in very poor solubility.[6]

-

-

The Role of the Counterion: It is crucial to recognize that one is not dissolving the sulfonate anion alone, but the entire salt. The nature of the cation (H⁺ for the acid, Na⁺ for the sodium salt) is critical. The overall Gibbs free energy of dissolution includes the solvation energy of the cation, which varies significantly between solvents. For example, the solvation of a small, hard cation like Na⁺ is highly dependent on the solvent's ability to act as a Lewis base.

Solubility Profile and Influential Factors

Quantitative solubility data for 2,4-dimethylbenzenesulfonate across a wide range of organic solvents is not extensively published. However, a qualitative profile can be constructed from available literature and by analogy to similar aromatic sulfonates.

Qualitative Solubility Data

The solubility of the acid form often differs from its alkali metal salts due to the strong hydrogen-bonding capability of the sulfonic acid proton.

Table 1: Qualitative Solubility of 2,4-Dimethylbenzenesulfonic Acid

| Solvent | Solvent Type | Reported Solubility | Rationale and Notes |

|---|---|---|---|

| Water | Polar Protic | High | The highly polar sulfonic acid group readily forms strong hydrogen bonds with water molecules.[1] |

| Methanol | Polar Protic | Soluble | Good solubility due to methanol's high polarity and hydrogen-bonding ability.[1] |

| Ethanol | Polar Protic | Moderately Soluble | Solubility tends to decrease as the nonpolar alkyl chain of the alcohol increases, slightly reducing the overall polarity of the solvent compared to methanol.[1][7] |

| Acetone | Polar Aprotic | Slightly Soluble | Limited solubility as acetone can only engage in dipole-dipole interactions and cannot act as a hydrogen bond donor.[1][5] |

| Diethyl Ether | Nonpolar | Poorly Soluble | As a nonpolar solvent, it cannot effectively solvate the ionic sulfonate group.[1] |

The sodium salt, Sodium 2,4-dimethylbenzenesulfonate, is expected to follow similar trends, with high solubility in polar protic solvents and very low solubility in nonpolar solvents.[8]

Key Factors Influencing Solubility

-

Temperature: For most solid solutes, solubility increases with temperature.[3] This is because the dissolution process is often endothermic, meaning heat is absorbed to break the crystal lattice. However, the exact relationship is compound-specific and should be determined experimentally.[9] For some sulfonamides, the dissolution process can even be exothermic at low temperatures and endothermic at higher temperatures, leading to a more complex solubility-temperature curve.[10]

-

Solvent Molecular Structure: Within a homologous series of solvents, such as primary alcohols, increasing the length of the nonpolar alkyl chain (e.g., from methanol to propanol to butanol) generally leads to a decrease in the solubility of ionic compounds.[11]

-

Presence of Water: Even trace amounts of water in an organic solvent can significantly increase the solubility of an ionic salt.[7] Water molecules preferentially solvate the ions, creating a more polar microenvironment that facilitates dissolution. Therefore, for accurate, reproducible measurements, the use of anhydrous solvents is critical.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

To obtain reliable and accurate solubility data, a well-controlled experimental procedure is essential. The isothermal equilibrium method is the gold standard for determining the thermodynamic solubility of a solid in a liquid.[12][13] This protocol provides a self-validating system for generating trustworthy results.

Causality of the Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid solute and the saturated solution at a constant temperature. By adding an excess of the solid, we ensure that the solution becomes saturated. The extended equilibration period allows the dissolution process to reach its endpoint, while the subsequent analysis of the clear supernatant provides the concentration of the solute at saturation, which is, by definition, its solubility.

Step-by-Step Methodology

-

Preparation of Materials:

-

Accurately weigh the pure 2,4-dimethylbenzenesulfonate salt (e.g., Sodium 2,4-dimethylbenzenesulfonate, >98% purity).

-

Use high-purity, anhydrous organic solvents. The water content should be verified and minimized, as its presence can artificially inflate solubility values.[7]

-

Prepare a series of glass vials with tight-sealing, solvent-resistant caps.

-

-

Sample Preparation:

-

Add a pre-weighed amount of the chosen organic solvent (e.g., 5.0 mL) to each vial.

-

Add an excess amount of the 2,4-dimethylbenzenesulfonate salt to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved upon reaching equilibrium. This is a critical step to ensure saturation.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials in a constant-temperature shaker bath or incubator set to the desired experimental temperature (e.g., 25.0 °C ± 0.1 °C).

-

Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached. A preliminary kinetic study can determine the minimum time required to achieve a stable concentration.

-

-

Phase Separation and Sampling:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature for at least 2 hours to let the excess solid settle.

-

Alternatively, for faster and more complete separation, centrifuge the vials at the experimental temperature. This prevents precipitation or further dissolution that could occur with temperature fluctuations.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette. To avoid disturbing the solid, insert the pipette tip just below the liquid surface.

-

Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step removes any remaining microscopic solid particles.

-

-

Concentration Analysis:

-

Accurately determine the concentration of the solute in the filtered supernatant. Two effective methods are:

-

High-Performance Liquid Chromatography (HPLC): Dilute the sample with a suitable mobile phase and analyze using an HPLC system equipped with a UV detector. The aromatic ring of the compound makes it strongly UV-active.[14] A calibration curve prepared with standards of known concentration is required for quantification.

-

Gravimetric Analysis: Accurately weigh the vial containing the filtered supernatant. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a moderate temperature until a constant weight of the solid residue is achieved. The solubility can then be calculated as grams of solute per volume or mass of solvent.[15]

-

-

-

Data Reporting:

-

Express solubility in standard units, such as g/100 mL, mg/mL, or mol/L.

-

Report the temperature at which the measurement was performed, as solubility is highly temperature-dependent.

-

Visualization of the Experimental Workflow

Caption: Workflow for the Isothermal Equilibrium Solubility Determination Method.

Interplay of Factors: A Conceptual Model

The solubility of 2,4-dimethylbenzenesulfonate is not determined by a single variable but by a complex interplay of factors related to the solute, the solvent, and the external conditions.

Caption: Conceptual model of factors governing the solubility of sulfonate salts.

Conclusion

The solubility of 2,4-dimethylbenzenesulfonate in organic solvents is a critical parameter dictated by fundamental principles of chemical interactions, including polarity, hydrogen bonding, and ion solvation. While qualitative trends indicate higher solubility in polar protic solvents like methanol and decreasing solubility with reduced solvent polarity, precise quantitative data is often required for process optimization and formulation design. The lack of extensive published data necessitates robust experimental determination. The isothermal equilibrium method, as detailed in this guide, provides a reliable and reproducible framework for generating this crucial information. By understanding the theoretical underpinnings and applying rigorous experimental techniques, researchers can effectively control and leverage the solubility of 2,4-dimethylbenzenesulfonate to advance their scientific and developmental objectives.

References

-

University of Toronto. (2023). Solubility of Organic Compounds. [Link]

-

SIELC Technologies. (2018). 2,4-Dimethylbenzenesulfonic acid. SIELC Technologies. [Link]

-

PubChem. (n.d.). 2,4-Dimethylbenzenesulfonic acid. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 2,4-Dimethylbenzenesulfonate. National Center for Biotechnology Information. [Link]

-

Jiménez, D. M., & Martínez, F. (2006). Molar dissolution enthalpies of some sodium sulfonamides in water and normal saline solution at several temperatures. Vitae, Revista De La Facultad De Química Farmacéutica, 13(2), 29-37. [Link]

-

Shaju, K. M. (1933). The solubilities of alkali chlorides and sulfates in anhydrous alcohols. Missouri S&T. [Link]

-

Schilling, F., Weirich, D., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation, 18(8), 5094-5104. [Link]

-

Wikipedia contributors. (2023). Benzenesulfonic acid. Wikipedia. [Link]

-

Cortés, F. B., et al. (2022). Study of mechanisms responsible for foaming-agent loss in porous media at high-temperature conditions. Revista Facultad de Ingeniería Universidad de Antioquia, (102), 62-76. [Link]

-

ResearchGate. (n.d.). Factors controlling sulfur dioxide solubilities in organic solvents. [Link]

-

Chemsrc. (n.d.). Sodium 2,4-dimethylbenzenesulfonate. [Link]

-

Li, Y., et al. (2019). Enhanced properties of sulfonated polyether ether ketone proton exchange membrane by incorporating carboxylic-contained zeolitic imidazolate frameworks. New Journal of Chemistry, 43(1), 218-226. [Link]

-

Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. Journal of Chemical & Engineering Data, 50(1), 29-32. [Link]

-

Petek, A., & Gašperlin, M. (2023). Theoretical View: Thermodynamics of the Saturation Dissolution of a Molecular (Solid) Dispersion of a Hydrophobic Molecule and Polymeric Surfactant in an Aqueous Solution. Pharmaceutics, 15(7), 1845. [Link]

-

ScienceDirect. (n.d.). Investigation of sodium 4-nitrotoluene-2-sulfonate solubility in aqueous organic solutions. [Link]

-

Chemistry LibreTexts. (2022). 13.3: Factors Affecting Solubility. [Link]

-

Pearson Education. (n.d.). Chapter 9: Non-aqueous media. [Link]

-

Nguyen, C. T., et al. (2023). Antisolvent Effects of C1–C4 Primary Alcohols on Solid-Liquid Equilibria of Potassium Dihydrogen Phosphate in Aqueous Solutions. Processes, 11(10), 3006. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Chemistry LibreTexts. (2022). Properties of Aldehydes and Ketones. [Link]

-

Pinho, S. P., & Macedo, E. A. (2005). Solubility of NaCl, NaBr, and KCl in Water, Methanol, Ethanol, and Their Mixed Solvents. ResearchGate. [Link]

-

Banik, S., & Roy, M. N. (2020). Thermodynamic analysis for the dissolution of two similar amino acids in sodium sulfate aqueous solution. Journal of Solution Chemistry, 49(10), 1333-1351. [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2021). Benzenesulfonic acid, dimethyl-, sodium salt. [Link]

-

Chem Help ASAP. (2022). 342 BCH3023 Physical Properties Aldehydes and Ketones Boiling Point, Melting Point, Water Solubility. YouTube. [Link]

-

Slideshare. (n.d.). Chemistry of non aqueous solvents part-1. [Link]

-

Schilling, F., Weirich, D., & Mazzotti, M. (2022). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. ACS Publications. [Link]

-

ResearchGate. (n.d.). Solubility of potassium sulfate in aqueous isopropanol as a function of temperature. [Link]

-

Chemistry LibreTexts. (2022). 20.4: Aldehydes, Ketones, Carboxylic Acids, and Esters. [Link]

-

Houen, G. (2015). The Solubility of Proteins in Organic Solvents. ResearchGate. [Link]

-

ResearchGate. (n.d.). Solubility parameters of organic solvents. [Link]

Sources

- 1. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 2. 2,4-Dimethylbenzenesulfonate () for sale [vulcanchem.com]

- 3. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 4. Chemistry of non aqueous solvents part-1 | PPTX [slideshare.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]

- 8. santos.com [santos.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 15. seniorchem.com [seniorchem.com]

An In-depth Technical Guide to the Core Differences Between 2,4-Dimethylbenzenesulfonic Acid and p-Toluenesulfonic Acid

This guide provides a comprehensive exploration of 2,4-Dimethylbenzenesulfonic Acid (DMBSA) and p-Toluenesulfonic Acid (p-TsOH), two pivotal compounds within the aromatic sulfonic acid family. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a deeper understanding of the causality behind their synthesis, reactivity, and applications. We will delve into their structural nuances, the resulting differences in their physicochemical properties, and the practical implications of these differences in experimental and industrial settings.

Core Structural and Physicochemical Distinctions

At first glance, 2,4-dimethylbenzenesulfonic acid and p-toluenesulfonic acid are close structural analogs. Both are strong organic acids characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. The fundamental distinction lies in the number and position of methyl group substituents. p-TsOH has a single methyl group at the para (4-) position relative to the sulfonic acid group, while DMBSA possesses two methyl groups, at the ortho (2-) and para (4-) positions.[1] This seemingly minor structural variance has significant consequences for their chemical behavior.

Caption: Generalized workflow for the synthesis of aromatic sulfonic acids.

The synthesis of 2,4-dimethylbenzenesulfonic acid follows a similar procedure, starting with m-xylene. [2]The directing effects of the two methyl groups (ortho-, para-directing) strongly favor sulfonation at the position between them (position 4), leading to a high yield of the desired 2,4-isomer.

Comparative Analysis: Acidity, Reactivity, and Applications

While both compounds are classified as strong acids, their subtle structural differences lead to distinct application profiles.

Acidity and Catalytic Performance

Both p-TsOH and DMBSA are powerful, non-oxidizing acid catalysts soluble in organic media, making them preferable to mineral acids like sulfuric acid which can cause charring or unwanted side reactions. They are widely used to catalyze reactions such as:

-

Fischer-Speier esterification [3]* Transesterification reactions [3]* Acetalization of aldehydes and ketones [3]* Polymerization and curing of resins [4] The key difference lies in their relative acid strengths. The two electron-donating methyl groups on DMBSA make it a slightly weaker acid than p-TsOH. [5]For most applications, this difference is negligible. However, in highly sensitive kinetic studies or when catalyzing reactions with particularly challenging substrates, the stronger acidity of p-TsOH might be advantageous. Conversely, the slightly milder nature of DMBSA could be beneficial in preventing the degradation of acid-sensitive functional groups.

Hydrophobicity and Surfactant Properties

The most significant practical difference stems from their hydrophobicity. The additional methyl group makes DMBSA more lipophilic (oil-loving) than p-TsOH. This property is particularly relevant in applications involving surfactants and hydrotropes.

A hydrotrope is a compound that enhances the solubility of a sparingly soluble solute in water. The salts of these sulfonic acids, such as sodium 2,4-dimethylbenzenesulfonate, function as effective hydrotropes. The increased nonpolar character of the DMBSA anion allows it to more effectively interact with and solubilize organic compounds in aqueous solutions. This makes DMBSA and its salts valuable components in detergent formulations, cleaning agents, and as additives in electroplating baths. [2] While p-TsOH and its salts also exhibit these properties, the greater lipophilicity of DMBSA often makes it the superior choice for these specific applications.

Role in Drug Development

In pharmaceutical development, strong acids are frequently used to form salts with basic active pharmaceutical ingredients (APIs). This salt formation is a critical step to improve the API's solubility, stability, and bioavailability. Both tosilate (from p-TsOH) and "xysylate" (from DMBSA) can be used as counterions. The choice between them depends on the specific properties desired for the final drug product. The more hydrophobic nature of the xysylate counterion might be selected to fine-tune the solubility profile of a drug or to enhance its stability in a particular formulation.

Conclusion: Selecting the Appropriate Reagent

-

p-Toluenesulfonic Acid (p-TsOH) is the more common, slightly stronger, and less hydrophobic of the two. It is an industry-standard, cost-effective solid acid catalyst for a vast range of organic transformations. [6]* 2,4-Dimethylbenzenesulfonic Acid (DMBSA) is characterized by its increased lipophilicity. This makes it a more effective hydrotrope and surfactant. It serves as a valuable alternative catalyst and is a crucial intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals where its specific solubility and reactivity profile is required. [7][2] The selection between these two reagents is a strategic decision based on the specific requirements of the application. For general-purpose acid catalysis, p-TsOH is often the default choice. However, for applications demanding enhanced interaction with nonpolar phases, such as in surfactant formulations or specialized drug salt formation, the unique properties of DMBSA make it the superior option.

References

-

Ataman Kimya. p-Toluenesulfonic Acid. [Link]

-

Amizara Speciality Chemicals LLP. (2023-04-01). Uses of Para Toluene Sulfonic Acid. [Link]

-

PubChem. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938. [Link]

-

SIELC Technologies. (2018-02-16). 2,4-Dimethylbenzenesulfonic acid. [Link]

-

Wikipedia. p-Toluenesulfonic acid. [Link]

-

Preprints.org. (2024-04-23). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. [Link]

-

PubChem. p-Toluenesulfonic acid | C7H7SO3H | CID 6101. [Link]

-

Reddit. (2019-08-13). Why p-toluenesulfonic acid and not benzenesulfonic acid?[Link]

-

Ataman Kimya. ALKYL BENZENE SULFONIC ACID. [Link]

-

Chemistry LibreTexts. (2023-01-22). Acidity of Substituted Benzoic Acids. [Link]

-

US EPA. (2007-12-06). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). [Link]

Sources

- 1. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 3. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. amizaraspecialitychemicals.co.in [amizaraspecialitychemicals.co.in]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. 2,4-Dimethylbenzenesulfonic acid | 88-61-9 | Benchchem [benchchem.com]

2,4-xylenesulfonic acid vs m-xylene-4-sulfonic acid synonyms

Title: Nomenclature, Synthesis, and Applications of 2,4-Dimethylbenzenesulfonic Acid: A Technical Guide to the "2,4-Xylenesulfonic vs. m-Xylene-4-sulfonic" Identity

Executive Summary

In the fields of organic synthesis and industrial formulation, nomenclature inconsistencies often create artificial distinctions between identical compounds.[1][2] The subject of this guide is CAS 88-61-9 .[1][2][3][4]

The Core Verdict: 2,4-xylenesulfonic acid and m-xylene-4-sulfonic acid are synonyms for the exact same chemical entity.[1][2][3][5][6] The distinction is purely semantic—one name is derived from the IUPAC priority rules for sulfonic acids, while the other is derived from the parent hydrocarbon (m-xylene).[1][2]

This guide serves as a definitive technical reference for researchers, clarifying the structural identity, validating the synthesis logic, and detailing the applications of this versatile arylsulfonic acid in drug development and catalysis.[1][2][7]

Part 1: Structural Identity & Nomenclature Resolution

To eliminate ambiguity, we must deconstruct the two naming conventions.

-

Systematic Name (IUPAC): 2,4-Dimethylbenzenesulfonic acid[1][2][3][5][8]

-

Parent-Based Name: m-Xylene-4-sulfonic acid

Visualization: Nomenclature Mapping

The following diagram visually proves the identity of the two names by mapping the carbon atoms.

Figure 1: Logical mapping demonstrating that sulfonation of m-xylene at position 4 necessitates a renumbering to 2,4-dimethylbenzenesulfonic acid under IUPAC rules.

Part 2: Physicochemical Profile

Understanding the physical state is critical for handling.[1][2][3] 2,4-Dimethylbenzenesulfonic acid is highly hygroscopic and often supplied as a dihydrate or in aqueous solution.[1][2][3]

Table 1: Key Physicochemical Properties

| Property | Value | Notes |

| CAS Number | 88-61-9 | Definitive identifier.[1][2][3][4][8] |

| Molecular Formula | MW: 186.23 g/mol (Anhydrous).[1][2][3][6][10] | |

| Appearance | White/Off-white crystals or viscous liquid | Highly hygroscopic; deliquescent.[1][2][3] |

| Solubility | High in Water, Ethanol | Acts as a hydrotrope.[1][2][3] |

| Acidity (pKa) | ~ -0.5 to -1.0 (Predicted) | Strong acid, comparable to p-TsOH.[1][2][3] |

| Melting Point | 63–65 °C (Anhydrous) | Depressed significantly by moisture.[1][2][3] |

Part 3: Synthesis & Manufacturing Logic

The synthesis is a classic Electrophilic Aromatic Substitution (EAS) .[1][2] The choice of m-xylene as the starting material is strategic due to the directing effects of the methyl groups.[1][2][3]

Mechanism & Regioselectivity

In m-xylene (1,3-dimethylbenzene), the methyl groups are ortho/para directors.[1][2][3]

-

Position 2: Ortho to both methyls. Sterically Hindered. (Minor product).

-

Position 5: Meta to both methyls. Electronically Disfavored. (Trace product).

-

Position 4 (and 6): Ortho to one methyl, Para to the other.[1][2] Sterically Accessible & Electronically Activated. (Major Product >95%).[1][2][3]

Experimental Protocol: Laboratory Scale Sulfonation

Note: This protocol is exothermic. Standard PPE (gloves, goggles, fume hood) is mandatory.[2][3]

-

Setup: Equip a 500 mL three-neck round-bottom flask with a mechanical stirrer, addition funnel, and reflux condenser.

-

Charging: Add m-Xylene (106 g, 1.0 mol) to the flask.

-

Sulfonation: Cool to 10°C. Dropwise add Conc. Sulfuric Acid (98%, 100 g, ~1.0 mol) or Oleum (for higher yield) over 30 minutes.[1][2]

-

Reaction: Heat the mixture to 100–110°C for 2–3 hours.

-

Isolation (Salting Out): Pour the reaction mixture into ice water (200 mL). Slowly add saturated NaCl solution.

-

Purification: Recrystallize from ethanol/water to remove isomers.

-

Acid Generation: Pass the salt through a cation exchange resin (H+ form) or treat with HCl to recover the free acid.[1][2][3]

Workflow Diagram

Figure 2: Step-by-step synthesis workflow for the sulfonation of m-xylene.

Part 4: Applications in Drug Development & Catalysis

The duality of the molecule—a strong acid and a lipophilic aromatic ring—defines its utility.[1][2][3]

Hydrotropy in Drug Formulation

2,4-Dimethylbenzenesulfonic acid (often as the sodium salt, SXS) acts as a hydrotrope .[1][2][3] Unlike surfactants, it does not form micelles at low concentrations but disrupts the water structure to increase the solubility of hydrophobic drugs.[1][2]

-

Mechanism: Stacking interactions between the aromatic ring of the sulfonate and the drug molecule reduce the energy penalty of exposing the drug to water.[1][2][3]

-

Use Case: Solubilizing poorly water-soluble APIs (Active Pharmaceutical Ingredients) in liquid formulations.

Acid Catalyst (Esterification/Acylation)

In organic synthesis, it serves as a "greener" alternative to p-Toluenesulfonic acid (p-TsOH).[1][2][3]

-

Benefit: The extra methyl group increases lipophilicity, improving solubility in non-polar organic solvents (e.g., toluene, heptane) during Dean-Stark dehydrations.[1][2][3]

-

Reaction: Used to catalyze the formation of esters from carboxylic acids and alcohols.[1][2][3]

Part 5: Analytical Characterization

To verify the identity and purity of the synthesized or purchased material, use the following High-Performance Liquid Chromatography (HPLC) method.

Table 2: HPLC Method Parameters

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm) |

| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer) |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 60% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 210 nm and 254 nm |

| Retention Time | ~8–10 min (Elutes after p-TsOH due to extra methyl) |

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6938, 2,4-Dimethylbenzenesulfonic acid. Retrieved from [Link]

-

Lowe, P. A. (1995). Synthesis of Sulfonic Acids.[1][2][3] In: The Chemistry of the Sulphonic Acids, Esters and their Derivatives. Wiley.[1][2][3] (General reference for aromatic sulfonation mechanisms).

-

Friberg, S. E., & Brancewicz, C. (1994). Hydrotropes.[1][2][3] In: Liquid Crystals and Ordered Fluids.[1][2][3] Springer.[1][2][3] (Mechanism of hydrotropy).[1][2][10]

Sources

- 1. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.chem960.com [m.chem960.com]

- 3. chembk.com [chembk.com]

- 4. 2,4-Dimethylbenzenesulfonic acid, China 2,4-Dimethylbenzenesulfonic acid Selling, Selling China 2,4-Dimethylbenzenesulfonic acid, Nanjing Datang [chemnet.com]

- 5. 2,4-Dimethylbenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 6. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 7. 2,4-Dimethylbenzenesulfonic acid | 88-61-9 | Benchchem [benchchem.com]

- 8. m-Xylene-4-sulfonic Acid | 88-61-9 | TCI AMERICA [tcichemicals.com]

- 9. Page loading... [wap.guidechem.com]

- 10. 2,4-Xylenesulfonic acid CAS#: 25321-41-9 [m.chemicalbook.com]

Technical Monograph: 2,4-Dimethylbenzenesulfonic Acid (CAS 88-61-9)

This technical guide is structured as a high-level monograph for pharmaceutical and chemical research professionals.[1][2] It prioritizes the specific chemical identity defined by CAS 88-61-9 (2,4-Dimethylbenzenesulfonic acid) while addressing its functional role as the 2,4-dimethylbenzenesulfonate anion in drug development and catalysis.[1][2]

Synonyms: m-Xylene-4-sulfonic acid; 2,4-Xylenesulfonic acid; 2,4-DMBSA.[1][2] Functional Class: Organic Acid Catalyst, Hydrotrope, Pharmaceutical Counter-ion.[1][2]

Executive Technical Summary

2,4-Dimethylbenzenesulfonic acid (CAS 88-61-9) is a strong organic acid derived from the sulfonation of m-xylene.[1][2] While structurally similar to p-toluenesulfonic acid (Tosylate), the presence of an additional methyl group at the ortho position relative to the sulfonyl group imparts unique steric and solubility characteristics.[1][2] In drug development, it serves two critical roles:

-

Salt Selection Agent: It provides the 2,4-dimethylbenzenesulfonate counter-ion to enhance the solubility and stability of basic Active Pharmaceutical Ingredients (APIs).[1][2]

-

Hydrotropic Solubilizer: It acts as a coupling agent to disrupt the lattice energy of hydrophobic compounds without forming micelles, thereby increasing aqueous solubility.[1][2]

Chemical Specifications & Physical Properties

The following data establishes the baseline quality attributes for research and GMP-grade material.

| Property | Specification | Notes |

| CAS Number | 88-61-9 | Refers to the acid form.[1][2][3][4] (Sodium salt is CAS 827-21-4) |

| Chemical Formula | C₈H₁₀O₃S | Often supplied as a hydrate (xH₂O).[1][2] |

| Molecular Weight | 186.23 g/mol | Monoisotopic Mass: 186.035 g/mol .[1][2] |

| Appearance | White to off-white crystalline solid | Hygroscopic; turns deliquescent in high humidity.[1][2] |

| Assay (HPLC) | ≥ 98.0% | Critical for pharmaceutical starting material.[1][2] |

| Melting Point | 60°C – 65°C | Lower than p-TsOH (103°C), indicating lower lattice energy.[1][2] |

| Solubility | High (Water, Ethanol, Methanol) | Soluble in polar organic solvents; insoluble in non-polar alkanes.[1][2] |

| pKa | ~ -1.34 (Estimated) | Strong acid; fully dissociated in physiological pH.[1][2] |

| UV Max | ~260-270 nm | Characteristic aromatic absorption.[1][2] |

Synthesis & Manufacturing Protocol

Context: The synthesis involves the electrophilic aromatic substitution of m-xylene.[1][2] The presence of two methyl groups directs the incoming sulfonic acid group primarily to the 4-position due to steric hindrance at the 2-position (between methyls).[1][2]

Protocol: Sulfonation of m-Xylene

Note: This protocol describes a laboratory-scale synthesis. Industrial scale-up requires rigorous heat exchange control due to exothermicity.

Reagents:

Workflow:

-

Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a reflux condenser fitted with a drying tube (CaCl₂).

-

Charge: Add m-xylene to the flask. Cool to 0–5°C using an ice bath to control the initial exotherm.[1]

-

Sulfonation: Add Sulfuric Acid/Oleum dropwise over 30–60 minutes.

-

Reaction: Remove the ice bath and heat to 50–60°C for 2–4 hours. Monitor reaction progress via TLC or HPLC.

-

Quenching: Cool the mixture to room temperature. Carefully pour the reaction mass into crushed ice (exothermic quench).[1]

-

Isolation (Acid Form):

-

Purification: Recrystallize from a minimal amount of hot water or HCl/Water mixture to remove isomeric impurities (e.g., 2,6-isomer).[1][2]

Reaction Pathway Diagram

Figure 1: Electrophilic aromatic substitution pathway for the synthesis of 2,4-DMBSA, highlighting the regioselectivity driven by the methyl substituents.[1][2]

Pharmaceutical Application: Salt Selection Strategy

In drug development, 2,4-dimethylbenzenesulfonate is a "Tier 2" counter-ion, typically explored when standard Tier 1 ions (Hydrochloride, Mesylate, Tosylate) fail to provide adequate physicochemical properties (crystallinity, hygroscopicity, or solubility).[1][2]

Why use the 2,4-Dimethylbenzenesulfonate Anion?

-

Lipophilicity Modulation: The extra methyl group makes the anion more lipophilic than Tosylate.[1][2] This can aid in crystallizing highly hydrophilic bases by reducing the overall lattice energy mismatch.[1]

-

Crystal Packing: The steric bulk of the 2,4-dimethyl substitution pattern forces a different crystal packing arrangement, often yielding stable polymorphs for drugs that otherwise form oils or unstable amorphous solids.[1][2]

-

Hydrotropic Effect: In solution, the anion acts as a hydrotrope, potentially increasing the intrinsic solubility of the API through "stacking" interactions.[1][2]

Salt Screening Workflow

To evaluate this counter-ion for a drug candidate (Base-B):

-

Stoichiometry: Mix API (Base) and 2,4-DMBSA in a 1:1 molar ratio.

-

Solvent Selection: Use Acetone/Water (95:5) or Isopropanol.[1][2] The acid is soluble; the salt should precipitate.[1]

-

Crystallization: Heat to dissolve, then cool slowly (0.1°C/min).

-

Evaluation: Analyze precipitate via XRPD (X-Ray Powder Diffraction) and DSC (Differential Scanning Calorimetry).

Decision Logic Diagram

Figure 2: Decision matrix for selecting 2,4-dimethylbenzenesulfonate during pharmaceutical salt screening.[1][2]

Analytical Methods (HPLC)

Quantification of 2,4-DMBSA (or its residual presence in an API) requires a validated HPLC method.[1][2]

Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1][2]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer).[1][2]

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV @ 220 nm (amide bond/aromatic ring) or 260 nm.[1]

-

Retention Time: Expect elution slightly after p-Toluenesulfonic acid due to increased hydrophobicity (extra methyl group).[1][2]

Validation Criteria (ICH Q2):

-

LOD/LOQ: Essential for genotoxic impurity screening if the acid acts as a precursor to sulfonate esters (which are potential alkylating agents).[1][2]

Safety & Handling (GHS)

Signal Word: WARNING

Handling Protocol:

References

-

PubChem. (2025).[1][2] 2,4-Dimethylbenzenesulfonic acid (CID 6938).[1][2][4] National Library of Medicine.[1][2] Available at: [Link][1][2][4]

-

SIELC Technologies. (2018).[1][2] Separation of 2,4-Dimethylbenzenesulfonic acid on Newcrom R1 HPLC column. Available at: [Link]

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] (General reference for Sulfonate salt selection logic).

Sources

- 1. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 3. 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Thermoresponsive Ionic Liquid with Different Cation–Anion Pairs as Draw Solutes in Forward Osmosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2,4-Dimethylbenzenesulfonic acid sodium salt(827-21-4) MSDS Melting Point Boiling Point Density Storage Transport [chemicalbook.com]

- 7. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

An In-Depth Technical Guide to the Applications of 2,4-Dimethylbenzenesulfonate in Hydrotropy

For Researchers, Scientists, and Drug Development Professionals

Abstract

The challenge of poor aqueous solubility is a significant hurdle in the development of new chemical entities, particularly within the pharmaceutical industry. An estimated 40% of newly identified active pharmaceutical ingredients (APIs) are poorly water-soluble, which can severely limit their bioavailability and therapeutic efficacy.[1] Hydrotropy, a solubilization phenomenon, presents a compelling and versatile solution to this challenge. This guide provides a detailed exploration of 2,4-dimethylbenzenesulfonate, a prominent hydrotropic agent, detailing its mechanism, applications, and the experimental methodologies for its evaluation. As a Senior Application Scientist, this document synthesizes established principles with practical, field-proven insights to offer a comprehensive resource for professionals in drug development and chemical research.

Introduction to Hydrotropy: A Solubilization Paradigm

Hydrotropy is a phenomenon where the aqueous solubility of a poorly soluble solute is significantly increased by the addition of a large amount of a second substance, termed a hydrotrope.[2][3] Unlike traditional surfactants that form well-defined micelles above a critical micelle concentration (CMC), hydrotropes are typically smaller amphiphilic molecules. Their hydrophobic part is generally too small to cause spontaneous self-aggregation in the absence of a solute.[4] Instead, they are thought to work through a more cooperative, step-wise aggregation process or by altering the structure of water to create more favorable microenvironments for the solute.[4][5]

The key advantages of using hydrotropes in formulations include:

-

Eco-Friendliness: They often serve as a greener alternative to volatile organic solvents, reducing pollution and toxicity.[3][6]

-

Cost-Effectiveness: Many hydrotropic agents are economical and readily available.[1][7]

-

Versatility: They are effective over a wide pH and temperature range and can be used to modify viscosity and reduce phase separation.[8][9]

2,4-Dimethylbenzenesulfonate, commonly available as its sodium salt (Sodium Xylene Sulfonate), is a classic and widely used hydrotrope.[4][10] Its structure, featuring a hydrophilic sulfonate group and a moderately hydrophobic dimethylbenzene ring, makes it an effective agent for solubilizing a wide array of hydrophobic compounds.[10]

Physicochemical Profile of 2,4-Dimethylbenzenesulfonate

A thorough understanding of the physicochemical properties of 2,4-dimethylbenzenesulfonate is essential for its effective application.

| Property | Value | Source(s) |

| IUPAC Name | Sodium 2,4-dimethylbenzenesulfonate | [11] |

| Synonyms | Sodium m-xylene-4-sulfonate, m-Xylenesulfonic acid sodium salt | [11][12] |

| CAS Number | 827-21-4 | [11] |

| Molecular Formula | C₈H₉NaO₃S | [11] |

| Molecular Weight | 208.21 g/mol (anhydrous) | [13] |

| Appearance | White to almost white crystalline powder | [12] |

| Solubility | Completely soluble in water | [8] |

| pH (10% solution) | 7.0 – 9.0 | [8] |

The Hydrotropic Mechanism of 2,4-Dimethylbenzenesulfonate

The solubilization power of 2,4-dimethylbenzenesulfonate stems from its amphiphilic nature. The mechanism is distinct from micellar solubilization and is generally understood to involve a combination of molecular interactions.

-

Self-Aggregation: While hydrotropes like xylene sulfonate do not typically form well-defined micelles, they can undergo self-association at high concentrations. This aggregation is more gradual and less cooperative than that of surfactants.[4] This critical concentration for aggregation is often referred to as the Minimum Hydrotropic Concentration (MHC).[7]

-

Solute-Hydrotrope Association: The hydrophobic dimethylbenzene portion of the hydrotrope molecule interacts with the poorly soluble solute, while the hydrophilic sulfonate group remains exposed to the aqueous environment. This association effectively shields the hydrophobic solute from the bulk water phase, increasing its apparent solubility.[7]

-

Structural Water Modification: It has been proposed that high concentrations of hydrotropes disrupt the hydrogen-bonded network of water, creating "looser" water structures that can more readily accommodate nonpolar solute molecules.[4]

The following diagram illustrates the proposed hydrotropic solubilization process.

Caption: Proposed mechanism of drug solubilization by 2,4-dimethylbenzenesulfonate.

Core Application: Enhancing Solubility in Drug Development

The primary application for 2,4-dimethylbenzenesulfonate in the pharmaceutical field is as an excipient to enhance the solubility and dissolution of poorly water-soluble APIs.[14][15] This can lead to significant improvements in bioavailability for orally administered drugs.[3]

Key Roles in Formulation:

-

Solubilizer: Used to develop clear, aqueous-based liquid formulations (e.g., oral solutions, injectables) for drugs that would otherwise require co-solvents or complex delivery systems.[9][10]

-

Coupling Agent: It acts as a coupling agent to stabilize complex formulations, preventing phase separation and ensuring a homogeneous mixture of otherwise incompatible ingredients.[4][10]

-

Dissolution Enhancer: In solid dosage forms, the inclusion of hydrotropes can increase the dissolution rate of the API in the gastrointestinal tract, a critical factor for absorption.

Mixed Hydrotropy: A powerful strategy involves using a blend of different hydrotropes. This "mixed hydrotropy" approach can produce a synergistic effect, achieving a greater increase in solubility with a lower total hydrotrope concentration.[1] This is particularly advantageous as it can minimize the potential side effects associated with high concentrations of a single agent.[1]

Experimental Protocol: Quantifying Hydrotropic Solubilization

To rigorously evaluate the efficacy of 2,4-dimethylbenzenesulfonate, a systematic solubility study is required. The following protocol provides a self-validating framework for determining the solubility enhancement of a model hydrophobic drug.

Objective: To determine the solubility of a poorly water-soluble drug as a function of 2,4-dimethylbenzenesulfonate sodium salt concentration.

Materials:

-

Sodium 2,4-dimethylbenzenesulfonate

-

Model poorly water-soluble drug (e.g., Ibuprofen, Dexamethasone)[16][17]

-

Deionized water (resistivity >18 MΩ·cm)[18]

-

Volumetric flasks, conical flasks with stoppers

-

Orbital shaking incubator or magnetic stirrer

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PVDF)

-

UV-Vis Spectrophotometer or HPLC system

Methodology:

-

Preparation of Hydrotrope Solutions: Prepare a series of aqueous solutions of sodium 2,4-dimethylbenzenesulfonate at various concentrations (e.g., 0.5 M, 1.0 M, 1.5 M, 2.0 M). A solution without the hydrotrope (deionized water) will serve as the control.[16][18]

-

Equilibrium Solubility Measurement:

-

Add an excess amount of the model drug to each flask containing the different hydrotrope concentrations. "Excess" ensures that a saturated solution is formed.

-

Seal the flasks and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[18]

-

-

Sample Preparation:

-

After equilibration, allow the solutions to stand to let the undissolved drug settle.

-

Centrifuge the samples at high speed (e.g., 5000 rpm for 15 minutes) to pellet the remaining solid drug.

-

Carefully withdraw the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

-

-

Quantitative Analysis:

-

Accurately dilute the clear filtrate with the corresponding hydrotrope solution (or mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the concentration of the dissolved drug using a validated UV-Vis spectrophotometric or HPLC method.[6][19]

-

-

Data Analysis:

-

Calculate the drug's solubility in each hydrotrope concentration.

-

Plot the drug solubility (Y-axis) against the hydrotrope concentration (X-axis).

-

Determine the solubility enhancement factor for each concentration by dividing the solubility in the hydrotrope solution by the solubility in water.

-

Caption: Workflow for determining hydrotropic solubility enhancement.

Beyond Pharmaceuticals: Broader Industrial Relevance

The utility of 2,4-dimethylbenzenesulfonate and related xylene sulfonates extends to numerous other industries, underscoring their robustness as hydrotropes.

-

Detergents and Cleaners: They are crucial components in liquid detergents, allowing for highly concentrated formulations of surfactants and preventing phase separation at low temperatures.[4][20]

-

Personal Care: In products like shampoos and body washes, they act as viscosity modifiers and help to create clear, stable formulations.[8]

-

Textile and Dyeing: They function as solubilizers for dyes, promoting uniform color dispersion in aqueous systems.[20]

-

Industrial Applications: Used in metal cleaners, degreasers, and oilfield chemicals to ensure the complete solubility of active components.[20][21]

Safety and Environmental Profile

For applications in drug development and consumer products, the safety and environmental impact of an excipient are paramount. Hydrotropes like xylene sulfonate generally exhibit a favorable profile.

-

Biodegradability: They are aerobically biodegradable, with studies showing over 94% removal during secondary wastewater treatment.[4]

-

Bioaccumulation: They have a low potential for bioaccumulation, with an octanol-water partition coefficient of less than 1.0.[4]

-

Aquatic Toxicity: Acute toxicity studies on fish and daphnia show LC50 and EC50 values greater than 318 mg/L, indicating low aquatic toxicity.[4]

Conclusion

2,4-Dimethylbenzenesulfonate is a powerful and versatile hydrotrope with significant applications, particularly in overcoming the solubility challenges inherent in modern drug development. Its ability to substantially increase the aqueous solubility of hydrophobic compounds through a non-micellar mechanism makes it an invaluable tool for formulators. The advantages of this hydrotropic approach, including its cost-effectiveness, favorable safety profile, and alignment with the principles of green chemistry, position 2,4-dimethylbenzenesulfonate as a critical excipient for creating stable, effective, and environmentally conscious pharmaceutical and industrial products. The experimental frameworks provided herein offer a robust starting point for researchers to harness its full potential.

References

- P&S Chemicals. (n.d.). Product information, 2,4-Dimethylbenzenesulfonic acid sodium salt.

- Navdeep Chemicals. (n.d.). Sodium Xylene Sulphonate (SXS-90%) – Concentrated Hydrotrope.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding Hydrotropes: The Crucial Role of Sodium Xylenesulfonate in Modern Chemistry.

- (n.d.). Sodium Xylene Sulfonate (SXS) Hydrotrope and Surfactant | Solubilizer and Coupling Agent.

- Verdant Specialty Solutions. (n.d.). Hydrotropes.

- INNOSPEC. (n.d.). Hydrotropes.

- (2025, August 6). The Hydrotrope Action of Sodium Xylenesulfonate on the Solubility of Lecithin | Request PDF. ResearchGate.

- (n.d.). Hydrotropic solubilization of poorly water-soluble drugs - PubMed. NIH.

- Wikipedia. (n.d.). Hydrotrope.

- PubChem. (n.d.). 2,4-Dimethylbenzenesulfonic acid.

- (n.d.). hydrotropic-solubilization.pdf. International Journal of Pharmaceutical and Phytopharmacological Research.

- (2021, November 1). Influence of Hydrotropes on the Solubilities and Diffusivities of Redox-Active Organic Compounds for Aqueous Flow Batteries. ACS Publications.

- (n.d.). Utilization of Hydrotropic Solubilisation Technique for Quantitative Studies of Dexamethasone in Pharmaceutical preparations. Research Journal of Pharmacy and Technology.

- (n.d.). A Novel Approach using Hydrotropic Solubalization Technique for Quantitative Estimation of Entacapone in Bulk Drug and Dosage Form. PMC.

- TCI Chemicals. (n.d.). Sodium 2,4-Dimethylbenzenesulfonate Monohydrate.

- (2019, March 21). A review: Hydrotropy a solubility enhancing technique. The Pharma Innovation Journal.

- (2022, October 1). QUANTITATIVE ANALYSIS OF BULK SAMPLE OF IBUPROFEN BY USING HYDROTROPIC SOLUBILIZATION TECHNIQUE. ijbpas.

- (n.d.). Mechanism of Hydrotropic Action of Hydrotrope Sodium Cumene Sulfonate on the Solubility of Di-t-Butyl-Methane: A Molecular Dynamics Simulation Study. ACS Publications.

- SIELC Technologies. (2018, February 16). 2,4-Dimethylbenzenesulfonic acid.

- (2023, November 24). A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs. PubMed.

- (n.d.). Hydrotropy: A Promising Tool for Solubility Enhancement. Asian Journal of Pharmacy and Technology.

Sources

- 1. eijppr.com [eijppr.com]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. A Review of Hydrotropic Solubilization Techniques for Enhancing the Bioavailability of Poorly Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrotrope - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A Novel Approach using Hydrotropic Solubalization Technique for Quantitative Estimation of Entacapone in Bulk Drug and Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajptonline.com [ajptonline.com]

- 8. echemi.com [echemi.com]

- 9. innospec.com [innospec.com]

- 10. nbinno.com [nbinno.com]

- 11. pschemicals.com [pschemicals.com]

- 12. Sodium 2,4-Dimethylbenzenesulfonate | 142063-30-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Hydrotropic solubilization of poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rjptonline.org [rjptonline.org]

- 17. ijbpas.com [ijbpas.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 20. Sodium Xylene Sulphonate (SXS-90%) – Concentrated Hydrotrope [navdeep.com]

- 21. Verdant Specialty Solutions [verdantspecialty.com]

2,4-dimethylbenzenesulfonic acid role in organic synthesis

An In-Depth Technical Guide to the Role of 2,4-Dimethylbenzenesulfonic Acid in Organic Synthesis

Foreword: The Unsung Workhorse of Acid Catalysis

In the vast arsenal of reagents available to the synthetic chemist, certain molecules stand out not for their novelty, but for their robust reliability and versatility. 2,4-Dimethylbenzenesulfonic acid (DMBSA), also known as m-xylenesulfonic acid, is a quintessential example of such a compound. While it may lack the intricate complexity of a chiral ligand or the exotic reactivity of an organometallic reagent, its role as a strong, yet organic-soluble, Brønsted acid catalyst and synthetic intermediate is fundamental to a multitude of transformations.

This guide, intended for researchers, scientists, and drug development professionals, moves beyond a cursory overview. It aims to provide a deep, mechanistic understanding of why DMBSA is selected for specific applications, how its structural attributes influence its reactivity, and what practical steps are necessary for its successful implementation in a laboratory setting. We will explore its core functions, from its pivotal role in classic reactions like Fischer esterification to its utility as a foundational building block for more complex molecules. By grounding theoretical principles in practical, field-proven protocols, this document serves as both a reference and a strategic tool for the modern synthetic chemist.

Core Attributes of 2,4-Dimethylbenzenesulfonic Acid

2,4-Dimethylbenzenesulfonic acid is an aromatic sulfonic acid characterized by a benzene ring substituted with a sulfonic acid group (-SO₃H) and two methyl groups at positions 2 and 4.[1][2] This specific substitution pattern confers a unique balance of properties that are central to its utility in organic synthesis.

Physicochemical and Structural Properties

The inherent characteristics of DMBSA dictate its behavior in a reaction environment. Its strong acidity is a direct result of the electron-withdrawing sulfonic acid group, which stabilizes the resulting sulfonate anion through resonance.[1] The two methyl groups, being electron-donating, slightly modulate this acidity but significantly enhance its solubility in organic solvents compared to unsubstituted benzenesulfonic acid, a critical factor for its application in non-aqueous reaction media.[2]

| Property | Value | Source |

| IUPAC Name | 2,4-dimethylbenzenesulfonic acid | [3] |

| Synonyms | 2,4-Xylenesulfonic acid, m-Xylene-4-sulfonic acid | [3][4] |

| CAS Number | 88-61-9 | [3][5] |

| Molecular Formula | C₈H₁₀O₃S | [1][3][4] |

| Molecular Weight | 186.23 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [6] |

| pKa (predicted) | -0.36 ± 0.50 | [1] |

| Solubility | Soluble in water and various organic solvents | [1][6] |

Synthesis Pathway: Electrophilic Aromatic Sulfonation

The most prevalent and industrially significant method for synthesizing DMBSA is the direct electrophilic aromatic substitution of m-xylene.[1][2] This reaction leverages the electron-rich nature of the m-xylene ring, which readily reacts with a strong sulfonating agent.

The mechanism involves the attack of the aromatic π-system on the electrophile, sulfur trioxide (SO₃), which is typically generated from concentrated or fuming sulfuric acid (oleum).[2] A subsequent proton transfer restores aromaticity, yielding the final product. The directing effects of the two methyl groups on the m-xylene ring favor substitution at the C4 position, leading to the desired 2,4-disubstituted product.

Caption: Workflow for the synthesis of DMBSA via electrophilic aromatic sulfonation.

The Catalyst: A Proton Source for Transformation

The primary role of DMBSA in organic synthesis is that of a strong Brønsted acid catalyst.[1][2] It provides a source of protons (H⁺) to accelerate a wide array of acid-catalyzed reactions by protonating a substrate, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack.[2] Its organic nature ensures good miscibility in many reaction systems, overcoming the phase separation issues sometimes encountered with mineral acids like sulfuric acid.[7]

Fischer Esterification: A Case Study

Fischer esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is a classic example where DMBSA excels as a catalyst.[8] The reaction is reversible and often slow, necessitating an acid catalyst to achieve reasonable reaction rates and yields.

Causality Behind Catalyst Choice:

-

Strong Acidity: DMBSA is sufficiently acidic to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon significantly more electrophilic and ready for attack by the weakly nucleophilic alcohol.

-

Homogeneity: Its solubility in common organic solvents creates a single-phase reaction medium, maximizing contact between the catalyst and reactants.

-

Reduced Side Reactions: Compared to sulfuric acid, which can cause dehydration of alcohols or charring at elevated temperatures, DMBSA is often considered a "milder" strong acid, leading to cleaner reactions and simpler purifications.[9][10]

Caption: Catalytic cycle of Fischer Esterification using DMBSA as the proton source.

Field-Proven Protocol: DMBSA-Catalyzed Synthesis of n-Propyl Acetate

This protocol describes a self-validating system for the synthesis of n-propyl acetate from acetic acid and n-propanol, a representative Fischer esterification.

Methodology:

-

Reactor Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add glacial acetic acid (60.05 g, 1.0 mol) and n-propanol (90.14 g, 1.5 mol).

-

Catalyst Addition: Add 2,4-dimethylbenzenesulfonic acid (1.86 g, 0.01 mol, 1 mol%) to the reaction mixture. The use of a slight excess of the alcohol helps to shift the equilibrium towards the product side.

-

Reaction Execution: Heat the mixture to reflux using a heating mantle. The reaction progress can be monitored by observing the collection of water in the side arm of the Dean-Stark trap. The theoretical amount of water to be collected is 18 mL.

-

Work-up: Once the reaction is complete (i.e., no more water is collected, typically 3-4 hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize the acidic catalyst and unreacted acetic acid) and 50 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the excess n-propanol and the product by fractional distillation. n-Propyl acetate has a boiling point of 102 °C.

-

Validation: The purity of the final product should be confirmed by Gas Chromatography (GC) and its identity verified by ¹H NMR spectroscopy.

Broader Catalytic Scope: Alkylation and Other Transformations

Beyond esterification, DMBSA is an effective catalyst for other acid-mediated reactions. In Friedel-Crafts alkylation, for example, DMBSA can protonate an alkene or an alcohol to generate a carbocation, which then acts as the electrophile to alkylate an aromatic ring.[2] Its utility as a strong acid catalyst makes it a viable candidate for various dehydration, condensation, and rearrangement reactions where proton catalysis is required.[11]

The Reagent & Intermediate: A Building Block for Functionality

While its catalytic role is prominent, DMBSA also serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical, pharmaceutical, and dye industries.[1] The sulfonic acid group can be chemically transformed, allowing for the introduction of new functionalities.

Synthesis of Sulfonamides

A key transformation of DMBSA is its conversion to 2,4-dimethylbenzenesulfonyl chloride. This is typically achieved by reacting DMBSA with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting sulfonyl chloride is a highly reactive intermediate that readily reacts with primary or secondary amines to form sulfonamides, a functional group present in many pharmaceutical compounds.[2][12]

Caption: Synthetic pathway from DMBSA to N-substituted sulfonamides.

Intermediate in Dye and Polymer Synthesis

Derivatives of DMBSA are important in the production of dyes and functional polymers. For instance, amino-derivatives of DMBSA can be diazotized and coupled with other aromatic compounds to produce azo dyes, where the sulfonate group often imparts water solubility.[2][13] Furthermore, DMBSA can be condensed with aldehydes like formaldehyde to create polymeric resins used as dispersants and surfactants.[2]

Safety and Handling

As a strong organic acid, 2,4-dimethylbenzenesulfonic acid must be handled with appropriate care. It is classified as causing skin and serious eye irritation.[3][14]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling the compound.[14][15]

-

Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Wash hands thoroughly after handling.[15]

-

Storage: Store in a cool, dry place in a tightly sealed container. The compound is hygroscopic and will absorb moisture from the air.[1]

Conclusion: A Foundational Tool for Chemical Innovation

2,4-Dimethylbenzenesulfonic acid exemplifies a class of reagents whose value lies in its predictable reactivity and broad applicability. As a robust and soluble strong acid catalyst, it facilitates key transformations with high efficacy and often with greater process control than its inorganic counterparts. Its role as a versatile synthetic intermediate further extends its utility, providing a gateway to a range of functional molecules, from pharmaceuticals to specialized polymers. For the practicing chemist, a thorough understanding of the principles and protocols governing the use of DMBSA is not merely academic; it is an essential component of a well-rounded synthetic strategy, enabling the efficient and reliable construction of molecular complexity.

References

- Xu, X., & Tang, H. (2006). Process for synthesis of 2,4-diamino benzene sulfonic acid and its sodium salts. CN1721398A. Google Patents.

-

Nirmala, K. A., et al. (2011). 2,4-Dimethyl-N-(4-methylphenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o6. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 2,4-Dimethylbenzenesulfonic acid. PubChem Compound Database. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). 2,4-DIMETHYLBENZENESULFONIC ACID. GSRS. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). 2,4-Dimethylbenzenesulfonic acid. Available at: [Link]

- Tang, H., & Xu, X. (2008). Process for synthesizing 2,4-diamino benzene sulfonic acid and salts thereof. WO2008011830A1. Google Patents.

-

REVISTA DE CHIMIE. (2018). Benzenesulfonic Acid - an Green Efficient Esterification Catalysts for Continuous Synthesis of n-propyl Acetate. Available at: [Link]

- Dow Chemical Co. (1997). Esterification process. US5618973A. Google Patents.

-

MDPI. (2020). Sulfonic Acids Supported on UiO-66 as Heterogeneous Catalysts for the Esterification of Fatty Acids for Biodiesel Production. Available at: [Link]

-

ResearchGate. (2009). Alkylation Reactions at the Benzo Moiety of 2,4-Dimethoxy-3-(phenylsulfonyl)benzo[a]heptalenes - Model Compounds of Colchicinoids. Available at: [Link]

-

CHEM 2325. (2024, June 17). Module 23: Acid-Catalyzed Esterification of Carboxylic Acid (Fischer Esterification). YouTube. Available at: [Link]

-

ResearchGate. (2016). Understanding and Control of Dimethyl Sulfate in a Manufacturing Process: Kinetic Modeling of a Fischer Esterification Catalyzed by H2SO4. Available at: [Link]

-

SpringerLink. (2012). A DFT study on the mechanism of the sulfonic acid + alcohol esterification reaction. Available at: [Link]

-

CUNY. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS. Available at: [Link]

-

Royal Society of Chemistry. (2017). Mechanistic insight into ruthenium catalysed meta-sulfonation of 2-phenylpyridine. Catalysis Science & Technology. Available at: [Link]

Sources

- 1. Buy 2,4-Dimethylbenzenesulfonic acid | 88-61-9 [smolecule.com]

- 2. 2,4-Dimethylbenzenesulfonic acid | 88-61-9 | Benchchem [benchchem.com]

- 3. 2,4-Dimethylbenzenesulfonic acid | C8H10O3S | CID 6938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2,4-Dimethylbenzenesulfonic acid | SIELC Technologies [sielc.com]

- 6. Page loading... [wap.guidechem.com]

- 7. mdpi.com [mdpi.com]

- 8. m.youtube.com [m.youtube.com]

- 9. US5618973A - Esterification process - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]